Trimethylsilyl 2-pyridinecarboxylate
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Overview
Description
Trimethylsilyl 2-pyridinecarboxylate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-pyridinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-pyridinecarboxylate typically involves the reaction of 2-pyridinecarboxylic acid with a trimethylsilylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2-pyridinecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2-pyridinecarboxylic acid and trimethylsilanol.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a nucleophile.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or other electrophiles can be used in the presence of a base.
Hydrolysis: Typically carried out in the presence of water or aqueous acid.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted pyridinecarboxylates.
Hydrolysis: 2-pyridinecarboxylic acid and trimethylsilanol.
Coupling Reactions: Coupled products with aryl or alkyl groups.
Scientific Research Applications
Trimethylsilyl 2-pyridinecarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Material Science: The compound is used in the preparation of functionalized materials with specific properties.
Pharmaceutical Research: It is explored for its potential in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of Trimethylsilyl 2-pyridinecarboxylate involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pyridine ring can coordinate with metal centers, making it useful in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions but lacks the pyridine moiety.
2-Pyridinecarboxylic Acid: Similar structure but without the trimethylsilyl group.
Trimethylsilyl Acetylene: Contains a trimethylsilyl group but different reactivity due to the acetylene moiety.
Uniqueness
Trimethylsilyl 2-pyridinecarboxylate is unique due to the combination of the trimethylsilyl group and the pyridine ring, which imparts distinct reactivity and coordination properties. This makes it versatile in various chemical reactions and applications.
Biological Activity
Trimethylsilyl 2-pyridinecarboxylate (TMS-2-PyC) is a derivative of pyridinecarboxylic acid that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a trimethylsilyl group, which enhances its lipophilicity and may influence its interaction with biological systems. This article reviews the available literature on the biological activity of TMS-2-PyC, including its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with a carboxylate group and a trimethylsilyl moiety, which plays a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various pyridinecarboxylates, including TMS-2-PyC. The compound has shown significant activity against several bacterial strains, including resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of TMS-2-PyC
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 64 µg/mL |
These results indicate that TMS-2-PyC may serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of TMS-2-PyC has also been explored. In vitro studies have demonstrated that TMS-2-PyC exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A2058 (melanoma). The compound's mechanism involves inducing apoptosis and cell cycle arrest.
Table 2: Cytotoxicity of TMS-2-PyC on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15 ± 1.5 |
MDA-MB-231 | 20 ± 3.0 |
A2058 | 25 ± 4.0 |
The data suggest that TMS-2-PyC could be further investigated for its potential as an anticancer therapeutic agent.
Enzyme Inhibition
TMS-2-PyC has been studied for its ability to inhibit specific enzymes involved in cancer progression and microbial metabolism. For instance, it has shown inhibitory effects on topoisomerases, which are crucial for DNA replication in cancer cells.
Case Study: Enzyme Inhibition Assay
In an enzyme inhibition assay, TMS-2-PyC was tested against topoisomerase I and II. The results showed that the compound inhibited both enzymes with IC50 values of 10 µM and 12 µM, respectively. This dual inhibition mechanism is particularly noteworthy as it suggests a multifaceted approach to disrupting cancer cell proliferation.
Properties
IUPAC Name |
trimethylsilyl pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)12-9(11)8-6-4-5-7-10-8/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGLHHAHWDNTEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336227 |
Source
|
Record name | Trimethylsilyl 2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-49-1 |
Source
|
Record name | Trimethylsilyl 2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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